

# Synthesis pathway for 4-bromo-3-(hydroxymethyl)benzoic acid

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## Compound of Interest

Compound Name: 4-Bromo-3-(hydroxymethyl)benzoic acid

Cat. No.: B1524771

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An In-depth Technical Guide to the Synthesis of **4-bromo-3-(hydroxymethyl)benzoic acid**

**Authored by: A Senior Application Scientist**

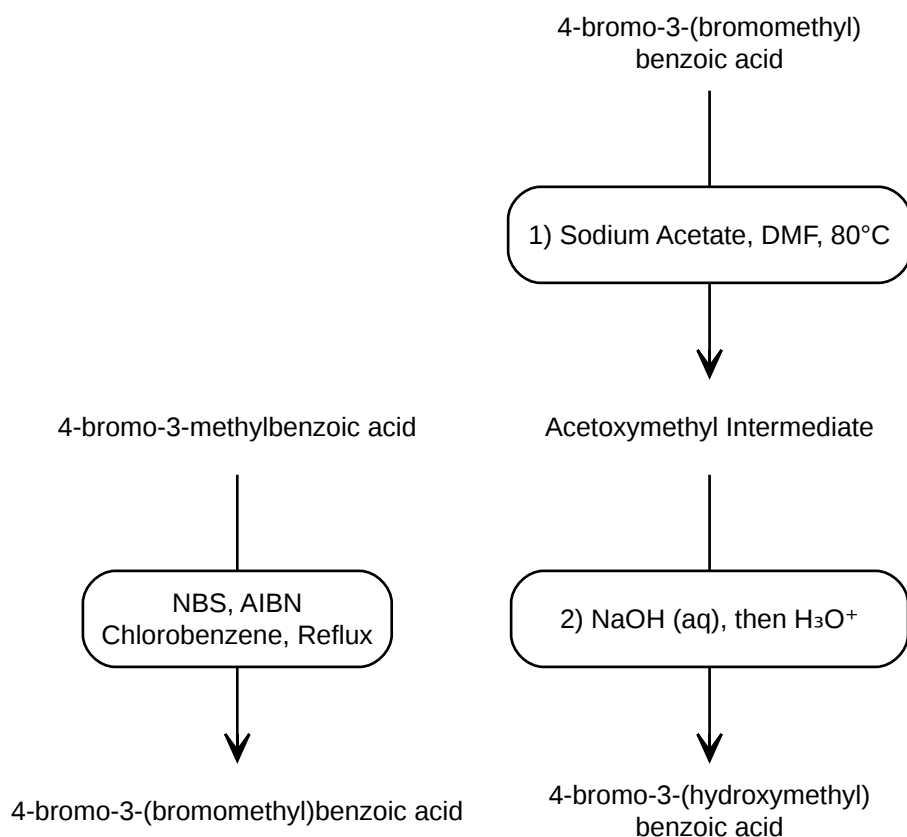
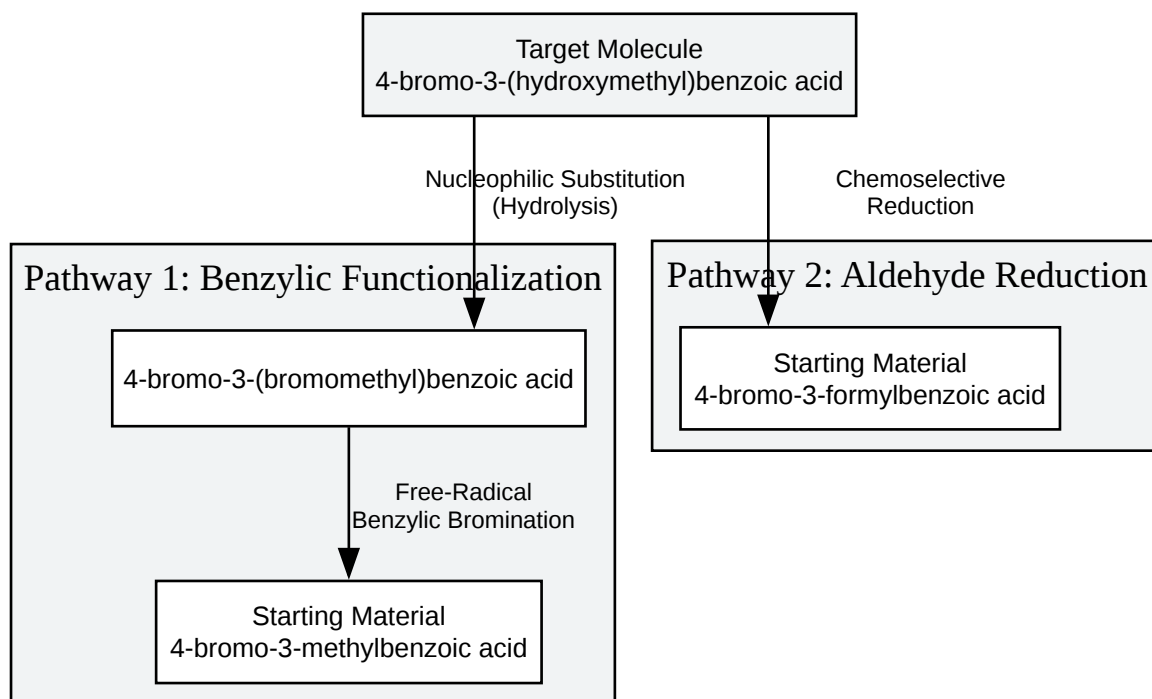
## Foreword: Strategic Importance of 4-bromo-3-(hydroxymethyl)benzoic acid

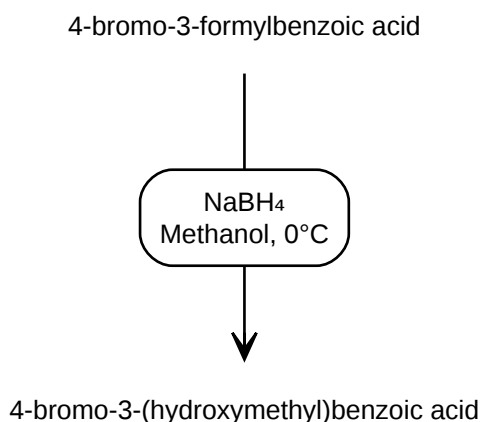
**4-bromo-3-(hydroxymethyl)benzoic acid** is a bespoke building block of significant interest to the pharmaceutical and materials science sectors. Its trifunctional nature—featuring a carboxylic acid for amide coupling or salt formation, a benzylic alcohol for etherification or esterification, and a strategically placed bromine atom for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)—makes it an exceptionally versatile scaffold. This guide provides a detailed exploration of robust and reproducible synthetic pathways to this key intermediate, grounded in mechanistic principles and practical laboratory insights. The methodologies presented are designed to be self-validating, ensuring that researchers can confidently replicate and scale these processes.

## Part 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most apparent strategies involve either the installation and subsequent

conversion of a methyl group at the C3 position or the direct reduction of a C3-formyl group.





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